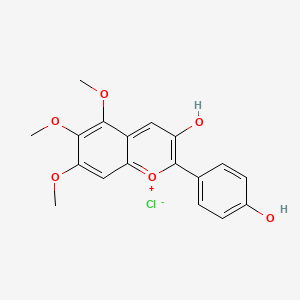

3,4'-Dihydroxy-5,6,7-trimethoxyflavylium Chloride

Description

Properties

Molecular Formula |

C18H17ClO6 |

|---|---|

Molecular Weight |

364.8 g/mol |

IUPAC Name |

2-(4-hydroxyphenyl)-5,6,7-trimethoxychromenylium-3-ol;chloride |

InChI |

InChI=1S/C18H16O6.ClH/c1-21-15-9-14-12(17(22-2)18(15)23-3)8-13(20)16(24-14)10-4-6-11(19)7-5-10;/h4-9H,1-3H3,(H-,19,20);1H |

InChI Key |

IFSIZBIMZFPLKA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=[O+]C(=C(C=C2C(=C1OC)OC)O)C3=CC=C(C=C3)O.[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-Hydroxy-2-(4-hydroxyphenyl)-5,6,7-trimethoxy-1-benzopyrylium chloride: A Predictive Approach

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the predicted properties, synthesis, and potential biological activities of 3-Hydroxy-2-(4-hydroxyphenyl)-5,6,7-trimethoxy-1-benzopyrylium chloride. As this specific molecule is not extensively documented in current literature, this document leverages data from structurally similar and well-characterized flavonoids and benzopyrylium salts to construct a predictive yet scientifically grounded profile. The insights herein are designed to serve as a foundational resource for researchers embarking on the synthesis and investigation of this novel compound.

Introduction to the Benzopyrylium Core and the Significance of Methoxylation

The core structure, a 1-benzopyrylium salt, places this molecule within the broader class of flavonoids, specifically related to anthocyanidins. These compounds are known for their vibrant colors and significant biological activities. The specific substitution pattern—a hydroxyl group at the 3-position, a 4-hydroxyphenyl group at the 2-position, and a dense methoxylation pattern at the 5, 6, and 7-positions—suggests a unique combination of properties.

Methoxylation of flavonoids is a critical structural modification that has been shown to enhance their metabolic stability and membrane transport, thereby improving oral bioavailability.[1] This increased stability and bioavailability can lead to more potent biological effects. For instance, 5,6,7-trimethoxyflavone has demonstrated significantly higher P-glycoprotein inhibitory activity and cytotoxicity against human cancer cell lines compared to its non-methoxylated counterpart, baicalein.[2] The 3-hydroxy group is also a key feature, as it is often essential for activities such as the inhibition of topoisomerase in cancer cells.[3]

Predicted Physicochemical Properties

While experimental data for the target molecule is unavailable, we can predict its properties based on related compounds. A table of predicted properties is presented below, drawing analogies from known trimethoxylated flavonoids.

| Property | Predicted Value/Characteristic | Rationale based on Analogs |

| Molecular Formula | C₁₈H₁₆O₆Cl | Based on the chemical structure. |

| Molecular Weight | 379.77 g/mol | Calculated from the molecular formula. |

| Appearance | Colored solid (likely reddish to purple) | Benzopyrylium salts (anthocyanidins) are characteristically colored. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | The chloride salt form and the presence of hydroxyl and methoxy groups suggest solubility in polar solvents.[4] |

| Stability | Sensitive to pH changes; more stable in acidic conditions | The flavylium cation is the stable form at low pH. At higher pH, it can undergo hydration and tautomerization to form colorless chalcones or hemiketals. |

| Lipophilicity (LogP) | Moderately lipophilic | The trimethoxy groups increase lipophilicity compared to polyhydroxylated analogs, which can enhance membrane permeability. The O-methylation of flavonoids generally increases their lipophilicity.[5] |

| pKa | Acidic hydroxyl groups | The phenolic hydroxyl groups will have acidic pKa values. |

Proposed Synthesis Pathway

A plausible synthetic route for 3-Hydroxy-2-(4-hydroxyphenyl)-5,6,7-trimethoxy-1-benzopyrylium chloride can be adapted from established methods for synthesizing 5,6,7-trimethoxyflavones.[2][6] The general strategy involves a Claisen-Schmidt condensation to form a chalcone, followed by an oxidative cyclization.

A proposed multi-step synthesis is outlined below:

Step 1: Synthesis of 2'-Hydroxy-4',5',6'-trimethoxychalcone

This step involves the Claisen-Schmidt condensation of 2-hydroxy-3,4,5-trimethoxyacetophenone with 4-hydroxybenzaldehyde in the presence of a strong base like potassium hydroxide.

Step 2: Oxidative Cyclization to form the Flavonol

The resulting chalcone can be subjected to oxidative cyclization using reagents like iodine in DMSO to form the 3-hydroxyflavone (flavonol) intermediate.

Step 3: Conversion to the Benzopyrylium Salt

The final step would involve the conversion of the 3-hydroxyflavone to the corresponding benzopyrylium chloride. This can be achieved through reduction followed by acid-catalyzed dehydration and chloride salt formation.

Experimental Protocol: A Predictive Methodology

Synthesis of 2'-Hydroxy-4',5',6'-trimethoxy-4-hydroxychalcone

-

To a solution of 2-hydroxy-3,4,5-trimethoxyacetophenone (1 mmol) and 4-hydroxybenzaldehyde (1.1 mmol) in ethanol (20 mL), add a 50% aqueous solution of potassium hydroxide (5 mL).

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid.

-

Collect the precipitated solid by filtration, wash with cold water until neutral, and dry under vacuum.

-

Purify the crude chalcone by recrystallization from a suitable solvent like ethanol.

Synthesis of 3-Hydroxy-2-(4-hydroxyphenyl)-5,6,7-trimethoxy-4H-1-benzopyran-4-one (Flavonol)

-

Dissolve the purified chalcone (1 mmol) in dimethyl sulfoxide (DMSO) (15 mL).

-

Add a catalytic amount of iodine (0.2 mmol).

-

Heat the reaction mixture to 120-130 °C and stir for 2-4 hours, monitoring by TLC.

-

After cooling to room temperature, pour the reaction mixture into a sodium thiosulfate solution to quench the excess iodine.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude flavonol by column chromatography.

Conversion to 3-Hydroxy-2-(4-hydroxyphenyl)-5,6,7-trimethoxy-1-benzopyrylium chloride

-

Dissolve the purified flavonol (1 mmol) in a suitable solvent such as ethyl acetate or methanol.

-

Add a reducing agent, for example, sodium borohydride, in portions at 0 °C.

-

After the reduction is complete (monitored by TLC), carefully add hydrochloric acid to catalyze the dehydration and form the flavylium salt.

-

The colored benzopyrylium chloride should precipitate. Collect the solid by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum.

Predicted Biological Activities and Mechanism of Action

Based on the activities of related methoxylated flavonoids, 3-Hydroxy-2-(4-hydroxyphenyl)-5,6,7-trimethoxy-1-benzopyrylium chloride is predicted to exhibit a range of biological effects.

Anticancer Activity

The 5,6,7-trimethoxy substitution pattern is a known pharmacophore that contributes to anticancer effects.[7] These compounds have been shown to exhibit anti-proliferative activities against various human cancer cell lines.[2][6] The presence of the 3-hydroxy group is also crucial for the anticancer activity of many flavonols.[3]

Potential Mechanisms:

-

Inhibition of Tubulin Polymerization: Many flavonoids with a 3,4,5-trimethoxyphenyl moiety are known to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

-

Topoisomerase Inhibition: The 3-hydroxyflavone scaffold is a known inhibitor of topoisomerase enzymes, which are critical for DNA replication in cancer cells.[3]

-

Kinase Inhibition: Flavonoids can modulate the activity of various protein kinases involved in cancer cell signaling pathways.

Anti-inflammatory and Antioxidant Activity

Flavonoids are well-known for their antioxidant and anti-inflammatory properties. The 4-hydroxyphenyl group can act as a hydrogen donor to scavenge free radicals. While methoxylation can sometimes reduce the direct radical scavenging activity compared to hydroxyl groups, the increased bioavailability of methoxylated flavonoids may lead to a more significant overall in vivo antioxidant effect.[1] Hirsutidin chloride, a related compound, is noted for its anti-inflammatory effects.[4]

Potential Mechanisms:

-

Inhibition of Pro-inflammatory Enzymes: Flavonoids can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).

-

Modulation of Inflammatory Signaling Pathways: They can interfere with signaling pathways such as NF-κB and MAPK.

Visualizations

Chemical Structure

Caption: Proposed synthetic workflow for the target molecule.

Conclusion

While direct experimental data on 3-Hydroxy-2-(4-hydroxyphenyl)-5,6,7-trimethoxy-1-benzopyrylium chloride is currently lacking, a robust predictive profile can be constructed based on the extensive literature on related methoxylated flavonoids and benzopyrylium salts. The unique combination of a 3-hydroxy group and a 5,6,7-trimethoxy substitution pattern on the benzopyrylium core suggests that this compound is a promising candidate for further investigation, particularly in the areas of oncology and anti-inflammatory research. The proposed synthetic pathway provides a viable starting point for its chemical synthesis, which would be the first step in validating these predictions and unlocking the full potential of this novel molecule.

References

-

Su, L., Li, W., Liu, K., & Wang, Q. (2021). Synthesis and anti-proliferative activities of 5,6,7-trimethoxyflavones and their derivatives. Natural Product Research, 36(15), 3879-3887. [Link]

-

Su, L., Li, W., Liu, K., & Wang, Q. (2021). Synthesis and anti-proliferative activities of 5,6,7-trimethoxyflavones and their derivatives. Taylor & Francis Online. [Link]

-

Walle, T. (2007). Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass?. Seminars in Cancer Biology, 17(5), 354-362. [Link]

-

Hassan, A. H. E., et al. (2023). Flavones and Related Compounds: Synthesis and Biological Activity. Preprints.org. [Link]

-

Fukui, K., Matsumoto, T., & Tanaka, S. (1969). Synthetic Studies of the Flavone Derivatives. X. The Synthesis of 3,4′,5-Trihydroxy-3′,6,7-trimethoxyflavone and the Structures of Chrysosplenin and Chrysosplenetin. Bulletin of the Chemical Society of Japan, 42(9), 2681-2684. [Link]

-

de Souza, A. C. C., et al. (2021). In silico, in vitro, and ex vivo studies of the toxicological and pharmacological properties of the flavonoid 5,7-dihydroxy-3,8,4'-trimethoxy. Brazilian Journal of Medical and Biological Research, 54(10), e11203. [Link]

-

Kanegusuku, M., et al. (2016). Uncommon Trimethoxylated Flavonol Obtained from Rubus rosaefolius Leaves and Its Antiproliferative Activity. BioMed Research International, 2016, 7241438. [Link]

-

Lukes, V., et al. (2022). Methoxylated flavones with potential therapeutic and photo-protective attributes: Theoretical investigation of substitution effect. Phytochemistry, 203, 113387. [Link]

-

Nakayama, T., et al. (2022). Diversification of Chemical Structures of Methoxylated Flavonoids and Genes Encoding Flavonoid-O-Methyltransferases. International Journal of Molecular Sciences, 23(4), 2375. [Link]

-

CAS Common Chemistry. (n.d.). 1-Benzopyrylium, 5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-, chloride (1:1). Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 1-Benzopyrylium, 3,5-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-7-methoxy-, chloride (1:1). Retrieved from [Link]

Sources

- 1. Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Uncommon Trimethoxylated Flavonol Obtained from Rubus rosaefolius Leaves and Its Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS 4092-66-4: 1-Benzopyrylium, 3,5-dihydroxy-2-(4-hydroxy… [cymitquimica.com]

- 5. Diversification of Chemical Structures of Methoxylated Flavonoids and Genes Encoding Flavonoid-O-Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. preprints.org [preprints.org]

Photophysical properties of 3,4'-dihydroxy flavylium derivatives

An In-Depth Technical Guide to the Photophysical Properties of 3,4'-Dihydroxy Flavylium Derivatives

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Flavylium compounds, a class of natural and synthetic dyes, are renowned for their intricate and vibrant response to environmental stimuli, particularly pH. This technical guide provides a comprehensive exploration of the photophysical properties of 3,4'-dihydroxy flavylium derivatives. These compounds are of significant interest to researchers in materials science, chemistry, and drug development due to their complex, pH-dependent multi-state system and associated changes in color and fluorescence. We will delve into the fundamental chemical equilibria, advanced spectroscopic characterization techniques, and the causality behind the observed photophysical phenomena. This document serves as a foundational resource for professionals seeking to understand and harness the unique properties of these versatile molecules.

Introduction to the Flavylium Multi-State System

Flavylium salts are the core chromophores of anthocyanins, the pigments responsible for many of the red, purple, and blue colors in plants.[1] Beyond their natural significance, synthetic flavylium derivatives offer a tunable platform for developing responsive chemical systems. The defining characteristic of these compounds is their existence as a network of different chemical species that interconvert in response to changes in pH, temperature, and light.[2] A comprehensive understanding of this network is paramount to interpreting their photophysical behavior.

The 3,4'-dihydroxy flavylium cation is the central figure in a dynamic equilibrium. In strongly acidic solutions (typically pH ≤ 1), it exists predominantly as the colored flavylium cation (AH+). As the pH increases, a cascade of reactions is initiated, leading to the formation of several other species, each with distinct spectroscopic signatures.[3]

The Role of pH in Species Transformation: A Chemical Network

The photophysical characteristics of 3,4'-dihydroxy flavylium are inextricably linked to its molecular structure, which is dictated by the solution's pH. The interplay between four key species—the flavylium cation (AH+), the quinoidal base (A), the hemiketal (B), and the chalcones (Cc and Ct)—forms a complex reaction network.[2]

-

Flavylium Cation (AH+): The stable, colored species at low pH.

-

Quinoidal Base (A): Formed upon deprotonation of a hydroxyl group. This process is typically very fast, occurring on the microsecond timescale.[2]

-

Hemiketal (B): Results from the hydration of the flavylium cation. This reaction is often the rate-determining step for the subsequent formation of chalcones.[2]

-

Chalcones (Cc and Ct): Ring-opened isomers formed from the hemiketal. The cis-trans isomerization can be a slow process, sometimes taking hours or even days to reach equilibrium.[2]

The equilibrium constants (pKa, hydration constant Kh, tautomerization constant Kt, and isomerization constant Ki) govern the relative populations of these species at any given pH.

Caption: pH-dependent network of 3,4'-dihydroxy flavylium species.

Core Photophysical Properties

The population of different species at various pH values directly impacts the bulk photophysical properties of the solution. The extended π-conjugation of the flavylium cation (AH+) and the quinoidal base (A) results in strong absorption in the visible region, making them colored, whereas the hemiketal and chalcone forms are typically colorless or pale yellow.[4]

UV-Visible Absorption

The flavylium cation of 4'-hydroxy-substituted derivatives typically displays a strong absorption band in the 400-500 nm range. Upon deprotonation to form the quinoidal base, this band often shifts to longer wavelengths (a bathochromic shift). The appearance of isosbestic points in a series of absorption spectra recorded at different pH values is a clear indicator of an equilibrium between two or more species.

Fluorescence Emission

While many flavylium species are colored, not all are significantly fluorescent. The fluorescence properties, including quantum yield and lifetime, are highly dependent on the molecular structure and the surrounding environment.[5] For hydroxy-substituted flavylium cations, an important non-radiative decay pathway is Excited-State Proton Transfer (ESPT), often to water molecules in the solvent shell.[5] This process can be extremely efficient, leading to very short fluorescence lifetimes (on the order of picoseconds) and low quantum yields in aqueous solutions.[5]

In some cases, the different species within the network can exhibit distinct fluorescence emission profiles. For instance, the flavylium cation might fluoresce at a shorter wavelength compared to a potential emission from an excited state of the quinoidal base.[1]

Experimental Methodologies for Characterization

A multi-faceted approach combining kinetic and spectroscopic techniques is essential to fully characterize the complex photophysical landscape of 3,4'-dihydroxy flavylium derivatives.

Protocol: pH-Jump Experiments for Kinetic and Spectroscopic Analysis

Rationale: To resolve the complex network of reactions, it is necessary to kinetically decouple the fast proton transfer reactions from the slower hydration and isomerization processes. pH-jump experiments, monitored by stopped-flow absorption spectroscopy, are the gold standard for this purpose.[6][7][8] By rapidly changing the pH of a solution containing the flavylium cation, one can monitor the time-resolved formation and decay of the various species.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of the 3,4'-dihydroxy flavylium derivative in 0.1 M HCl to ensure the compound is exclusively in the AH+ form.

-

Buffer Preparation: Prepare a series of buffers covering the desired final pH range (e.g., acetate for pH 3-6, phosphate for pH 6-8.5).[5]

-

Stopped-Flow Instrument Setup: Configure a stopped-flow instrument coupled with a rapid-scanning UV-Vis spectrophotometer or a diode array detector. Thermostat the cell to a constant temperature (e.g., 25 °C).

-

Execution of Direct pH Jump:

-

Load one syringe of the stopped-flow apparatus with the acidic stock solution of the flavylium compound.

-

Load the second syringe with the target pH buffer. The buffer concentration should be sufficient to overwhelm the acid from the stock solution and achieve the desired final pH.

-

Initiate the rapid mixing. The instrument will inject the two solutions into the observation cell, triggering the reactions. The mixing time is typically in the millisecond range.

-

-

Data Acquisition:

-

Immediately upon mixing, begin acquiring full absorption spectra at defined time intervals (e.g., every 10 milliseconds for the initial fast kinetics, then extending to seconds and minutes for slower processes).

-

Continue data acquisition until the system reaches a stable state or a pseudo-equilibrium (where only the slow chalcone isomerization is still occurring).[9]

-

-

Data Analysis: Analyze the time-resolved spectral data using global fitting algorithms to extract the rate constants for hydration, tautomerization, and isomerization, as well as the spectra of the transient species.

Caption: Workflow for pH-jump kinetic analysis.

Steady-State and Time-Resolved Fluorescence Spectroscopy

Rationale: These techniques provide direct insight into the emissive properties of the flavylium species and the dynamics of their excited states. Steady-state measurements yield information on fluorescence quantum yields and spectral shapes, while time-resolved measurements reveal fluorescence lifetimes, which are crucial for understanding processes like ESPT.[5]

Experimental Protocol:

-

Sample Preparation: Prepare a series of buffered solutions of the flavylium compound at different pH values, ensuring the absorbance of the solutions at the excitation wavelength is low (< 0.1) to avoid inner filter effects.

-

Steady-State Measurements:

-

Using a spectrofluorometer, acquire fluorescence emission spectra for each pH by exciting at a wavelength where the species of interest absorbs. If possible, excite at an isosbestic point to compare emissions from different species under identical excitation conditions.[1]

-

Measure the fluorescence quantum yield (Φf) relative to a well-characterized standard (e.g., quinine sulfate in 0.5 M H2SO4).

-

-

Time-Resolved Measurements:

-

Use a time-correlated single-photon counting (TCSPC) system for measuring fluorescence lifetimes.

-

Excite the sample with a pulsed laser source (e.g., a picosecond diode laser) at the desired wavelength.

-

Collect the fluorescence decay profile.

-

Analyze the decay curve by fitting it to a single or multi-exponential function to determine the fluorescence lifetime(s) (τf).

-

Data Analysis and Interpretation

The data gathered from these experiments allow for a quantitative description of the 3,4'-dihydroxy flavylium system.

Summary of Photophysical Data

Summarizing the key parameters in a tabular format provides a clear overview for comparison.

| Species | pH Range | λ_max_abs (nm) | λ_max_em (nm) | Φ_f | τ_f (ns) |

| AH+ | < 2 | ~450 | ~520 | Low | < 0.1 |

| A | 4 - 6 | ~550 | ~600 | Very Low | < 0.1 |

| B | > 4 | < 350 | N/A | N/A | N/A |

| Cc/Ct | > 4 | < 380 | N/A | N/A | N/A |

| Note: The values presented are illustrative for a typical 4'-hydroxy substituted flavylium derivative and should be experimentally determined for the specific 3,4'-dihydroxy compound. |

Applications and Future Directions

The sensitive pH-dependent photophysics of 3,4'-dihydroxy flavylium derivatives makes them attractive candidates for various applications:

-

pH Sensors: The distinct changes in color and fluorescence can be harnessed to create sensitive optical pH sensors for biological and environmental monitoring.

-

Photochromic Systems: The reversible interconversion between the colorless chalcone and the colored flavylium cation upon light irradiation can be exploited to develop photo-switchable materials.[4]

-

Fluorescent Probes: The flavylium scaffold can be incorporated into larger molecular structures to act as a reporter group for sensing specific analytes or cellular environments.[10]

Future research will likely focus on fine-tuning the substitution patterns on the flavylium core to optimize properties such as photostability, fluorescence quantum yield, and the pH range of the colorimetric/fluorometric response for targeted applications.

Conclusion

The photophysical properties of 3,4'-dihydroxy flavylium derivatives are governed by a sophisticated, pH-dependent network of interconverting chemical species. A thorough characterization requires a combination of kinetic methods, such as stopped-flow pH jumps, and advanced spectroscopic techniques, including steady-state and time-resolved fluorescence. Understanding the underlying thermodynamics and kinetics of this multi-state system is the key to unlocking the full potential of these versatile compounds for applications ranging from advanced sensors to photo-responsive materials.

References

-

Freitas, A. A., et al. (2022). Fluorescence and Phosphorescence of Flavylium Cation Analogues of Anthocyanins. MDPI. Available at: [Link]

-

Freitas, A. A., et al. (2022). Fluorescence and Phosphorescence of Flavylium Cation Analogues of Anthocyanins. MDPI. Available at: [Link]

-

Mendoza, J., et al. (2019). New Procedure To Calculate All Equilibrium Constants in Flavylium Compounds: Application to the Copigmentation of Anthocyanins. ACS Omega. Available at: [Link]

-

Mendoza, J., et al. (2019). New Procedure To Calculate All Equilibrium Constants in Flavylium Compounds: Application to the Copigmentation of Anthocyanins. PubMed. Available at: [Link]

-

Mendoza, J., et al. (2019). New Procedure To Calculate All Equilibrium Constants in Flavylium Compounds: Application to the Copigmentation of Anthocyanins. ACS Omega. Available at: [Link]

-

Gotor, R., et al. (2021). Natural and Synthetic Flavylium-Based Dyes: The Chemistry Behind the Color. Chemical Reviews. Available at: [Link]

-

Maçanita, A. L., et al. (1995). Photochemistry of 3,4′-dimethoxy-7-hydroxyflavylium chloride. Photochromism and excited-state proton transfer. Journal of the Chemical Society, Faraday Transactions. Available at: [Link]

-

Brucker, G. A., et al. (1987). Excited-State Intramolecular Proton Transfer in 3-Hydroxyflavone Isolated in Solid Argon. The Journal of Physical Chemistry. Available at: [Link]

-

Cosco, E. D., et al. (2017). Flavylium Polymethine Fluorophores for Near‐ and Shortwave Infrared Imaging. eScholarship.org. Available at: [Link]

-

Basílio, N., & Pina, F. (2016). Chemistry and Photochemistry of Anthocyanins and Related Compounds: A Thermodynamic and Kinetic Approach. Molecules. Available at: [Link]

-

Lioi, L., et al. (2012). Molecular dynamics of excited state intramolecular proton transfer: 3-hydroxyflavone in solution. PubMed. Available at: [Link]

-

Queenan, J. R., et al. (2024). Exploiting Flavylium Merocyanine Dyes for Intrinsic, Multiplexed Labeling of the Endoplasmic Reticulum. PMC. Available at: [Link]

-

Queenan, J. R., et al. (2024). Exploiting Flavylium Merocyanine Dyes for Intrinsic, Multiplexed Labeling of the Endoplasmic Reticulum. Analytical Chemistry. Available at: [Link]

-

Thong, A., et al. (2021). Effect of Water Microsolvation on the Excited-State Proton Transfer of 3-Hydroxyflavone Enclosed in γ-Cyclokedex. MDPI. Available at: [Link]

-

Oliveira, J., et al. (2019). pH-Dependent Multistate System Generated by a Synthetic Furanoflavylium Compound: An Ancestor of the Anthocyanin Multistate of Chemical Species. ACS Omega. Available at: [Link]

-

Klymchenko, A. S., et al. (2018). Excited State Intramolecular Proton Transfer (ESIPT) reaction in 3-hydroxyflavone (3HF) and an example of fluorescence spectrum of 3HF derivative in ethylacetate. ResearchGate. Available at: [Link]

-

Chen, Y.-H., et al. (2021). Anti-Kasha Behavior of 3-Hydroxyflavone and Its Derivatives. PMC. Available at: [Link]

-

Mora, N., et al. (2016). Analogs of Natural 3-Deoxyanthocyanins: O-Glucosides of the 4′,7-Dihydroxyflavylium Ion and the Deep Influence of Glycosidat. Molecules. Available at: [Link]

-

Pina, F., et al. (2021). Evolution of Flavylium-Based Color Systems in Plants: What Physical Chemistry Can Tell Us. Molecules. Available at: [Link]

-

Yang, P., et al. (2024). aminoflavylium compounds in water by host-guest interaction with β -cyclodextrin. RUN - UNL Repository. Available at: [Link]

-

Mora, N., et al. (2016). Analogs of Natural 3-Deoxyanthocyanins: O-Glucosides of the 4′,7-Dihydroxyflavylium Ion and the Deep Influence of Glycosidation on Color. MDPI. Available at: [Link]

-

Gadea, A., et al. (2022). pH dependency of the structural and photophysical properties of the atypical 2′,3-dihydroxyflavone. Photochemical & Photobiological Sciences. Available at: [Link]

-

Petrovic, J., et al. (2018). Photochemistry of 5-Hydroxy-4'-Dimethylaminoflavylium in the Presence of SDS Micelles. The Role of Metastable States of Flavylium Cation-Quinoidal Base and Trans-Chalcones. CORE. Available at: [Link]

-

Tarushi, A., et al. (2021). Synthesis, structural characterization and study of antioxidant and anti-PrPSc properties of flavonoids and their rhenium(I)–tricarbonyl complexes. PMC. Available at: [Link]

-

Dăescu, D.-I., et al. (2024). Reaction scheme for the synthesis of the flavylium dyes. ResearchGate. Available at: [Link]

-

Gotor, R., et al. (2021). Natural and Synthetic Flavylium-Based Dyes: The Chemistry Behind the Color. RUN - UNL Repository. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Chemistry and Photochemistry of Anthocyanins and Related Compounds: A Thermodynamic and Kinetic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. New Procedure To Calculate All Equilibrium Constants in Flavylium Compounds: Application to the Copigmentation of Anthocyanins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technical Guide: Molecular Weight, Solubility, and Physicochemical Profile of 3,4'-Dihydroxy-5,6,7-trimethoxyflavylium

Executive Summary

This technical guide provides a comprehensive physicochemical analysis of 3,4'-Dihydroxy-5,6,7-trimethoxyflavylium (CAS: 857788-27-3), a specific anthocyanidin derivative often utilized as a high-purity intermediate in the synthesis of Aurantinidin and related flavonoid pigments.

Targeted at researchers in medicinal chemistry and natural product synthesis, this document details the compound’s molecular weight specifications, pH-dependent solubility behaviors, and thermodynamic stability. It establishes a self-validating protocol for handling this flavylium salt, emphasizing the critical role of pH control in maintaining the bioactive cation species.

Part 1: Chemical Identity & Physicochemical Properties[1]

Structural Nomenclature and Composition

The compound belongs to the flavylium (2-phenylchromenylium) class, characterized by a conjugated C6-C3-C6 backbone. Its substitution pattern—specifically the methoxylation at positions 5, 6, and 7 of the A-ring—distinguishes it from common dietary anthocyanins, imparting unique lipophilic properties while retaining the chromophore activity of the B-ring phenol.

| Property | Specification |

| Systematic Name | 3,4'-Dihydroxy-5,6,7-trimethoxyflavylium Chloride |

| CAS Registry Number | 857788-27-3 |

| Chemical Formula (Cation) | |

| Chemical Formula (Salt) | |

| Molecular Weight (Cation) | 329.33 g/mol |

| Molecular Weight (Cl Salt) | 364.78 g/mol |

| Appearance | Dark red to reddish-brown crystalline powder |

| Chromophore | Conjugated |

Electronic Structure & Reactivity

The 3,4'-dihydroxy substitution pattern facilitates electron delocalization, stabilizing the positive charge on the heterocyclic C-ring oxygen (oxonium ion). The trimethoxy groups on the A-ring act as electron donors, modulating the electrophilicity of the C2 and C4 positions. This electronic push-pull system is the primary driver of the compound's solubility and colorimetric response to pH changes.

Part 2: Solubility Profile & Thermodynamics

The Anthocyanin Multistate Mechanism

Unlike simple salts, the solubility of 3,4'-Dihydroxy-5,6,7-trimethoxyflavylium is not a static value but a dynamic equilibrium dependent on proton concentration (

-

pH < 3 (Flavylium Cation,

): The compound exists as a stable, red, soluble cation. This is the target form for synthesis and storage.[1] -

pH 4–6 (Hemiketal,

): Nucleophilic attack by water at the C2 position disrupts conjugation, forming a colorless, less soluble hemiketal (pseudobase). -

pH > 7 (Quinoidal Base,

): Deprotonation of the phenolic -OH groups leads to the blue/purple quinoidal base, which is unstable and prone to degradation into chalcones.

Solubility Data Table

The following data assumes the Chloride salt form at

| Solvent | Solubility Rating | Mechanism of Solvation |

| Acidified Methanol (0.1% HCl) | High (>20 mg/mL) | Protonation stabilizes the cationic form; methanol solvates the organic core. |

| DMSO | High (>25 mg/mL) | Strong dipole-dipole interactions; excellent for stock solutions. |

| Water (pH 1.0) | Moderate (5–10 mg/mL) | Ionic solvation of the salt; reduced by lipophilic methoxy groups. |

| Water (pH 7.0) | Low / Unstable | Formation of neutral hemiketal reduces solubility; risk of precipitation. |

| Ethyl Acetate | Low (<1 mg/mL) | Limited interaction with the ionic salt lattice. |

| Hexane | Insoluble | Non-polar solvent incompatible with the ionic flavylium structure. |

Thermodynamic Equilibrium Diagram

The following diagram illustrates the kinetic and thermodynamic pathways governing the compound's stability in solution.

Caption: pH-dependent structural transformation of the flavylium core. Stability is maximal in the AH+ form.

Part 3: Experimental Protocols

Handling & Storage Protocol

To ensure scientific integrity and prevent degradation during experimentation, follow this "Self-Validating" storage protocol.

-

Lyophilization: Store the compound as a chloride salt in a lyophilized state at

. -

Desiccation: The salt is hygroscopic. Equilibrate to room temperature in a desiccator before weighing to prevent water uptake errors in MW calculations.

-

Stock Preparation:

-

Solvent: Use DMSO or MeOH acidified with 0.1% v/v HCl or TFA.

-

Validation: Verify the solution color is vivid red/orange. A shift to pale yellow or violet indicates incorrect pH or degradation.

-

Synthesis Workflow (Conceptual)

This compound is typically synthesized via the acid-catalyzed condensation of a substituted benzaldehyde and an acetophenone derivative.

Reaction Scheme:

-

Precursors: 2-Hydroxy-4,5,6-trimethoxyacetophenone + 4-Hydroxybenzaldehyde.

-

Catalyst: Dry HCl gas in Ethyl Acetate or Sulfuric Acid in Acetic Acid.

-

Mechanism: Aldol condensation followed by oxidative cyclization.[2]

Caption: General synthetic pathway for 3-hydroxyflavylium salts via acid condensation.

Part 4: Applications & Implications

Precursor for Aurantinidin

The primary utility of 3,4'-Dihydroxy-5,6,7-trimethoxyflavylium is as a protected intermediate for Aurantinidin (3,5,6,7,4'-pentahydroxyflavylium). The methoxy groups at 5, 6, and 7 protect the A-ring from oxidation during the synthesis of the flavylium core. Subsequent demethylation (using

Biological Activity

While often an intermediate, the trimethoxy motif increases lipophilicity compared to pure polyhydroxy anthocyanins. This alteration influences:

-

Cellular Uptake: Enhanced permeability across lipid bilayers.

-

Metabolic Stability: Resistance to glucuronidation at the A-ring positions.

References

-

Bio-Fount. (n.d.). 3,4'-Dihydroxy-5,6,7-trimethoxyflavylium Chloride Product Page. Retrieved from

-

ChemSrc. (2025).[3] CAS 857788-27-3 Entry and Physicochemical Data. Retrieved from

- Brouillard, R., & Dubois, J. E. (1977). Mechanism of the structural transformations of anthocyanins in acidic media. Journal of the American Chemical Society. (Contextual grounding for Part 2.1).

-

PubChem. (2025).[4] Flavylium Cation Derivatives and Structural Analogues. Retrieved from

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. mdpi.com [mdpi.com]

- 3. CAS#:26919-50-6 | 6-[methyl(phenylsulphonyl)amino]hexanoic acid, compound with 2,2',2''-nitrilotriethanol (1:1) | Chemsrc [chemsrc.com]

- 4. 5,6,3'-Trihydroxy-7,8,4'-trimethoxyflavone | C18H16O8 | CID 21579665 - PubChem [pubchem.ncbi.nlm.nih.gov]

Difference between natural anthocyanins and trimethoxyflavylium chlorides

Topic: Difference between natural anthocyanins and trimethoxyflavylium chlorides Audience: Researchers, scientists, and drug development professionals.

Structural Analogues, Physicochemical Stability, and Synthetic Protocols

Executive Summary

This technical guide delineates the critical physicochemical and structural distinctions between natural anthocyanins (specifically 3-O-glycosides) and their synthetic analogues, trimethoxyflavylium chlorides.[1] While natural anthocyanins are potent antioxidants, their utility in drug development is often limited by rapid hydration at physiological pH (

Structural & Chemical Fundamentals

The core difference lies in the substitution pattern at the C3 position of the flavylium chromophore (2-phenylbenzopyrylium).

Natural Anthocyanins (The Glycoside Constraint)

Natural anthocyanins (e.g., Malvidin-3-O-glucoside) predominantly exist as glycosides.[1] The C3 position is occupied by a sugar moiety (glucose, galactose, etc.).

-

Hydrophilicity: High due to hydroxyl groups and sugar moieties.[1]

-

Lability: The O-glycosidic bond is susceptible to hydrolysis by

-glucosidases in vivo.[1] -

Equilibrium: At neutral pH, the flavylium cation (

) rapidly hydrates to form the colorless hemiketal (

Trimethoxyflavylium Chlorides (The Stable Mimic)

These are synthetic salts where hydroxyl groups are methylated. A critical modification is the 3-methoxy group.[1][2]

-

Lipophilicity: Significantly higher due to O-methylation (LogP increases).[1]

-

Electronic Stabilization: The 3-methoxy group acts as an electron donor, stabilizing the positive charge on the C-ring oxygen more effectively than a 3-O-glycoside, shifting the equilibrium toward the colored flavylium form.[1]

-

Metabolic Stability: Resistant to glucosidase activity; O-methyl groups are generally more stable than free hydroxyls in oxidative environments.[1]

Physicochemical Stability Profile

The stability of flavylium salts is quantitatively described by the hydration constant (

Comparative Stability Data

Table 1: Thermodynamic and Kinetic Constants (

| Parameter | Natural: Malvidin-3-O-glucoside (Oenin) | Synthetic: 4',7-Dihydroxy-3-methoxyflavylium | Impact of Modification |

| ~2.6 | ~4.0 | Synthetic is ~25x more stable against hydration.[1] | |

| ~4.2 | ~4.0 | Similar acidity for phenolic protons. | |

| Hydration Rate ( | Synthetic hydrates 2x slower.[1] | ||

| Dominant Form at pH 7.4 | Quinoidal Base ( | Mixture (Higher % | Synthetic retains chromophore longer. |

Data Sources: Derived from kinetic studies on flavylium networks (See References [1], [2]).

Mechanism of Hydration

The hydration reaction involves the nucleophilic attack of water at the C2 position.

-

Natural: The C3-sugar provides steric bulk but limited electronic stabilization.[1]

-

Synthetic: The C3-methoxy group provides electron density via resonance (

effect), reducing the electrophilicity of C2 and making it less susceptible to water attack.

Figure 1: The flavylium hydration equilibrium. Synthetic derivatives shift this equilibrium to the left (AH+).

Experimental Protocols

Synthesis of 3',4',7-Trimethoxyflavylium Chloride

Objective: Synthesize a representative lipophilic flavylium salt via acid-catalyzed aldol condensation. Target Compound: 3',4',7-Trimethoxyflavylium chloride. Precursors: 2-Hydroxy-4-methoxybenzaldehyde and 3,4-dimethoxyacetophenone.[1]

Step-by-Step Protocol:

-

Reagent Preparation:

-

Dissolve 2-hydroxy-4-methoxybenzaldehyde (10 mmol, 1.52 g) and 3,4-dimethoxyacetophenone (10 mmol, 1.80 g) in anhydrous ethyl acetate (20 mL).

-

Ensure glassware is oven-dried to prevent premature hydrolysis.[1]

-

-

Acid Saturation:

-

Place the reaction vessel in an ice bath (

). -

Bubble dry Hydrogen Chloride (HCl) gas through the solution for 30 minutes. Alternatively, add a saturated solution of HCl in EtOAc (20 mL) dropwise.

-

Note: The solution will turn dark red/orange immediately, indicating flavylium formation.

-

-

Reaction & Crystallization:

-

Seal the flask and store at

for 24–48 hours. -

A red precipitate (the flavylium salt) will settle.

-

-

Isolation:

-

Filter the precipitate under vacuum.

-

Wash the solid with cold anhydrous diethyl ether (

) to remove unreacted aldehydes/ketones. -

Critical: Do not wash with water or ethanol at this stage, as the salt may hydrolyze or dissolve.

-

-

Purification:

Comparative pH-Shift Assay (Determination of )

Objective: Determine the hydration constant to quantify stability differences.

Workflow:

-

Stock Solutions: Prepare

stock solutions of Natural Anthocyanin and Trimethoxyflavylium Chloride in -

Buffer Preparation: Prepare Theorell-Stenhagen universal buffers ranging from pH 1.0 to 12.0.

-

Direct pH Jump:

-

Inject

of stock solution into -

Immediately measure UV-Vis absorbance (200–700 nm) to capture the "flash" spectrum (

).[1] -

Incubate at

in the dark until equilibrium is reached (absorbance stabilizes, typically 1–3 hours). -

Measure the equilibrium spectrum.

-

-

Data Analysis:

-

Plot Absorbance (

) vs. pH. -

Fit the data to the Henderson-Hasselbalch inflection point equation.[1]

-

The inflection point in the acidic region corresponds to

.

-

Biological Utility & Drug Development

Table 2: Comparative Utility in Drug Discovery

| Feature | Natural Anthocyanins | Trimethoxyflavylium Chlorides |

| Bioavailability | Low (<1%).[1] Rapidly excreted or metabolized.[1] | Moderate/High.[1][4] Increased lipophilicity aids membrane crossing.[1] |

| Cellular Uptake | Requires specific transporters (e.g., bilitranslocase). | Passive diffusion possible due to O-methylation.[1] |

| Antioxidant Activity | High (Free OH groups scavenge radicals). | Lower (OMe groups block H-atom transfer).[1] Note: Must be demethylated in vivo by CYPs to activate.[1] |

| Application | Nutraceuticals, food coloring. | Stable pharmacological probes, prodrugs for phenolic delivery. |

Mechanistic Insight: While trimethoxyflavylium chlorides lack the free hydroxyls required for direct radical scavenging (HAT mechanism), they serve as excellent prodrugs . Once intracellular, cytochrome P450 enzymes can O-demethylate the compound, releasing the active polyphenolic core specifically within target tissues, protected from premature degradation in the gut.

References

-

Freitas, A. A., et al. (2020). Computational insights into substituent effects on the stability and reactivity of flavylium cation analogs of anthocyanins. Arkivoc.[1] Link

-

Pina, F., et al. (2012). Chemistry and Photochemistry of Anthocyanins and Related Compounds: A Thermodynamic and Kinetic Approach. Molecules.[1][2][3][4][5][6][7][8][9][10][11][12] Link

-

Brouillard, R., & Delaporte, B. (1977).[2] Chemistry of anthocyanin pigments.[1][2] 2. Kinetic and thermodynamic study of proton transfer, hydration, and tautomeric reactions of malvidin 3-glucoside. Journal of the American Chemical Society.[2][5] Link

-

BenchChem. (2025). Synthesis of 3,5,7-Trimethoxyflavone: A Technical Guide.Link

-

Cruz, L., et al. (2021). Natural and Synthetic Flavylium-Based Dyes: The Chemistry Behind the Color.[1][13] Chemical Reviews.[1] Link

Sources

- 1. 4',7-Dimethoxyisoflavone | C17H14O4 | CID 136419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. srd.nist.gov [srd.nist.gov]

- 4. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. 3,5,7-Trihydroxy-flavylium chloride | C15H11ClO4 | CID 20481735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3,4,5-Trimethoxybenzoyl chloride [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Spectrophotometric Determination of Flavylium-Chalcone Equilibrium Constants

Topic: Method for determining pKa values of flavylium-chalcone equilibrium Content Type: Application Note & Protocol Guide Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

The determination of acidity constants (pKa) for anthocyanins and synthetic flavylium derivatives is distinct from standard acid-base titrations. Unlike simple proton transfers, flavylium systems undergo a "multistate" transformation involving hydration, tautomerization, and isomerization. These reactions occur on vastly different timescales—ranging from microseconds to days.

Standard potentiometric titration fails for these systems because the hydration and isomerization steps are "silent" to glass electrodes and too slow for standard titration speeds. This guide details the Spectrophotometric pH-Jump Method (often referred to as the Pina Method), the gold standard for characterizing the thermodynamics and kinetics of the flavylium network.

Theoretical Background: The Multistate Challenge

To accurately measure pKa, one must understand that the "acid" (

The Reaction Network

The flavylium cation (

-

Quinoidal Base (

): Fast proton transfer (Acid-Base).[2] -

Hemiketal (

): Hydration of the cation (Slow).[3][4] -

cis-Chalcone (

): Ring opening/tautomerization (Fast). -

trans-Chalcone (

): Isomerization (Very Slow).

Pathway Visualization

The following diagram illustrates the connectivity and relative speeds of these transformations.

Figure 1: The Flavylium Multistate Network. Note the critical "bottleneck" at the isomerization step (

Materials and Instrumentation

Instrumentation

-

UV-Vis Spectrophotometer: Double-beam instrument with temperature control (Peltier) set to 25°C.

-

Stopped-Flow Apparatus (Optional but Recommended): For accurately capturing the fast hydration step (

) if -

pH Meter: Calibrated at 25°C with precision

.

Reagents

-

Stock Solvent: 0.1 M HCl (ensures 100%

species). -

Buffers: Theorell-Stenhagen universal buffer is preferred over phosphate/citrate to avoid specific anion complexation with the flavylium cation.

-

Range: pH 2.0 to 12.0.

-

Ionic Strength: Maintain constant (e.g., 0.1 M NaCl).

-

Protocol A: Thermodynamic Equilibrium (The "Batch" Method)

Objective: Determine the final equilibrium distribution of all species (

Step-by-Step Methodology

-

Preparation: Prepare a series of 15–20 buffer solutions ranging from pH 1.0 to 12.0.

-

Injection: Add a small aliquot of the Flavylium Stock Solution (

M in HCl) to each buffer cuvette.-

Target Concentration:

M (Keep low to avoid aggregation).

-

-

Equilibration (CRITICAL):

-

Store samples in the dark .

-

Wait time: 24 to 48 hours .

-

Why? The formation of trans-chalcone (

) is slow. Measuring too early yields incorrect "pseudo-equilibrium" values.

-

-

Measurement: Record UV-Vis spectra (200–700 nm) for all samples.

-

Data Check: Ensure the spectrum at pH 1.0 (pure

) and the spectrum at high pH (pure Ionized Chalcone or Base) are stable.

Data Analysis (Thermodynamic)

Plot Absorbance (

Protocol B: Kinetic pH Jumps (The "Flash" Method)

Objective: Separate the fast steps (protonation/hydration) from the slow steps (isomerization) to calculate individual rate constants (

Experimental Workflow

This method relies on the fact that when you jump from pH 1.0 to pH 6.0, the system rapidly equilibrates between

Figure 2: Direct pH Jump Workflow. This process isolates the hydration kinetics from the slower isomerization.

Step-by-Step Methodology

-

Baseline: Zero the spectrophotometer with the buffer.

-

Injection: Inject the acidic stock (

) into the buffer directly in the cuvette (or stopped-flow cell). -

Rapid Acquisition: Immediately monitor the decrease in absorbance at the

of the flavylium cation.-

Timescale: 0 to 60 seconds.

-

-

Repeat: Perform this jump for multiple pH values (e.g., pH 3, 4, 5, 6).

Data Analysis (Kinetic)[2][5]

-

Fit the Decay: The absorbance decay usually follows first-order kinetics:

-

Analyze

: Plot

Summary of Calculated Constants

To fully characterize the system, consolidate your data into the following table structure:

| Constant | Definition | Method of Determination |

| Acid dissociation ( | Flash Photolysis or estimation if | |

| Hydration ( | Kinetic pH Jumps ( | |

| Tautomerization ( | Often combined with | |

| Isomerization ( | Ratio of Thermodynamic | |

| Pseudo-equilibrium constant | Endpoint of Kinetic pH Jump (before | |

| Thermodynamic constant | Endpoint of Batch method (after 24h). |

Troubleshooting & Critical Controls (Self-Validation)

-

Issue: Hysteresis.

-

Issue: Precipitation.

-

Issue: Photodegradation.

References

-

Pina, F., Melo, M. J., Laia, C. A. T., Parola, A. J., & Lima, J. C. (2012). Chemistry and Applications of Flavylium Compounds: A Handful of Colours. Chemical Society Reviews. [Link]

-

Pina, F. (2019).[4][7][8] New Procedure To Calculate All Equilibrium Constants in Flavylium Compounds: Application to the Copigmentation of Anthocyanins. ACS Omega. [Link][3][7][8]

-

Brouillard, R., & Delaporte, B. (1977). Chemistry of Anthocyanin Pigments. 2. Kinetic and Thermodynamic Study of Proton Transfer, Hydration, and Tautomeric Reactions of Malvidin 3-Glucoside. Journal of the American Chemical Society. [Link]

-

Cruz, L., Basílio, N., Mateus, N., de Freitas, V., & Pina, F. (2010). Natural and Synthetic Flavylium-Based Dyes: The Chemistry Behind the Color. Chemical Reviews. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Chemistry and Photochemistry of Anthocyanins and Related Compounds: A Thermodynamic and Kinetic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. ulm.edu [ulm.edu]

- 7. New Procedure To Calculate All Equilibrium Constants in Flavylium Compounds: Application to the Copigmentation of Anthocyanins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Preventing hydrolysis of flavylium cations during storage

Current Status: Operational Ticket ID: FLV-STAB-001 Subject: Preventing Hydrolysis of Flavylium Cations During Storage Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the Flavylium Stability Support Center. You are likely here because your vibrant red/purple anthocyanin or synthetic flavylium samples have turned colorless, yellow, or precipitated during storage.

The Root Cause: The flavylium cation (

This guide provides the protocols to arrest this equilibrium and maintain the stable cationic form.

Module 1: The Mechanism (Why Your Sample Degrades)

To prevent degradation, you must understand the enemy: The pH-dependent Equilibrium.

At low pH (pH < 1), the flavylium cation is the dominant species.[1][2][3][4] As pH rises (even to pH 3-4), the concentration of the cation drops logarithmically as it converts to the colorless hemiketal.

Equilibrium Pathway

The following diagram illustrates the structural shifts that occur during storage if conditions are uncontrolled.

Figure 1: The pH-dependent equilibrium network. Storage instability is primarily driven by the hydration pathway (Red Arrow) leading to the colorless Hemiketal.

Module 2: Storage Protocols (The "How")

Protocol A: Solid State Storage (Lyophilized Powders)

Best for: Long-term banking (> 6 months).

-

Acidic Lyophilization: Never lyophilize from neutral water. Dissolve the pigment in 0.1 M HCl or 5% Formic Acid before freezing. This ensures the solid salt effectively precipitates as the chloride or formate salt (stabilized counter-ion).

-

Atmosphere: Store under Argon (Ar) or Nitrogen (

) to prevent moisture ingress. -

Temperature: -20°C is standard; -80°C is optimal for acylated anthocyanins.

Protocol B: Liquid Stock Solutions

Best for: Active experiments (1 week - 1 month).

Critical Rule: Never store flavylium cations in pure DMSO or pure Methanol for long periods. Both are hygroscopic; absorbed water will trigger hydrolysis.

| Parameter | Recommended Condition | Technical Rationale |

| Solvent | Acidified Methanol (MeOH + 0.1% HCl v/v) | The excess protons ( |

| Alternative Solvent | Acidified DMSO (DMSO + 0.1 M HCl) | Use only if high concentration is needed. The acid neutralizes the hygroscopic water effect. Note: DMSO freezes at 19°C; do not store in fridge (4°C) as it crystallizes. Store at -20°C. |

| Concentration | > 1 mg/mL | Higher concentrations promote self-association (vertical stacking), which protects the reactive C2-position from water attack. |

| Container | Amber Glass Vials | Prevents photodegradation. Flavylium cations are highly susceptible to UV-induced ring cleavage. |

Module 3: Advanced Stabilization (Copigmentation)

If simple acidification is insufficient (e.g., for cosmetic formulations or neutral pH assays), use Intermolecular Copigmentation .

Mechanism: A colorless "copigment" (usually a planar molecule) stacks parallel to the flavylium cation. This "sandwich" shields the electrophilic center from water molecules.

Protocol:

-

Select Copigment: Chlorogenic acid, Ferulic acid, or Caffeine.

-

Molar Ratio: Add copigment in excess (1:5 to 1:10 ratio of Pigment:Copigment).

-

Result: You will observe a Hyperchromic effect (increased absorbance) and a Bathochromic shift (color shifts toward blue/purple), indicating successful stabilization.

Module 4: Troubleshooting & FAQs

Q1: My stock solution was red, but after diluting it into PBS (pH 7.4), it turned colorless within minutes. Why?

Diagnosis: You observed the kinetic hydration of the flavylium cation. Solution:

-

Immediate Fix: You cannot stop this at pH 7.4 indefinitely. The half-life is typically minutes.

-

Workaround: Prepare your stock in 100% Acidified DMSO . Perform the dilution into the buffer immediately before the assay read-out.

-

Data Correction: If measuring absorbance, capture spectra immediately (

) and model the decay kinetics to extrapolate the initial concentration.

Q2: Can I use Ascorbic Acid (Vitamin C) to stabilize my anthocyanins?

Diagnosis: Risky.

Analysis: While ascorbic acid is an antioxidant, it can generate hydrogen peroxide (

Q3: My sample precipitated in Acidified Methanol at -20°C.

Diagnosis: Solubility limit reached or salt formation. Solution:

-

Allow the sample to warm to room temperature.

-

Sonicate for 30 seconds.

-

If precipitate remains, add 10-20% Acidified Water to the methanol. Pure methanol is a poor solvent for highly polar chloride salts of anthocyanins; water improves solubility (but requires low temperature to prevent hydrolysis).

Troubleshooting Decision Tree

Figure 2: Diagnostic workflow for recovering flavylium stability.

References

-

Brouillard, R., & Delaporte, B. (1977). Chemistry of anthocyanin pigments. 2. Kinetic and thermodynamic study of proton transfer, hydration, and tautomeric reactions of malvidin 3-glucoside. Journal of the American Chemical Society. Link

-

Yoshida, K., Mori, M., & Kondo, T. (2009). Blue flower color development by anthocyanins: from chemical structure to cell physiology. Natural Product Reports. Link

-

Pina, F., Melo, M. J., Laia, C. A., Parola, A. J., & Lima, J. C. (2012). Chemistry and applications of flavylium compounds: a handful of colours. Chemical Society Reviews. Link

-

Cavalcanti, R. N., Santos, D. T., & Meireles, M. A. A. (2011). Non-thermal stabilization mechanisms of anthocyanins in model and food systems—An overview. Food Research International. Link

-

Ferreira da Silva, P., et al. (2022). The Use of Flavylium Salts as Dynamic Inhibitor Moieties for Human Cb5R. International Journal of Molecular Sciences. Link

Sources

Technical Support Center: Optimizing Yield in the Synthesis of Polymethoxyflavylium Salts

Welcome to the technical support center for the synthesis of polymethoxyflavylium salts. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these vibrant and versatile compounds. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction yields and obtain high-purity products. Our approach is grounded in established chemical principles and supported by authoritative literature to ensure you have a reliable resource for your experimental work.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the synthesis of polymethoxyflavylium salts.

Q1: What is the most common and versatile method for synthesizing polymethoxyflavylium salts?

A1: The acid-catalyzed condensation reaction is the most widely employed and versatile method for synthesizing a variety of flavylium salts, including polymethoxy derivatives.[1][2] This method typically involves the reaction of a substituted 2-hydroxybenzaldehyde with a substituted acetophenone in the presence of a strong acid catalyst. The choice of starting materials allows for the synthesis of a wide range of polymethoxyflavylium salts with different substitution patterns.

Q2: My reaction mixture is turning brown or black, and the yield of the desired flavylium salt is low. What could be the cause?

A2: The formation of dark-colored byproducts is a common issue, often due to side reactions such as polymerization or degradation of starting materials or the product under harsh acidic conditions. Over-extended reaction times or excessively high temperatures can exacerbate this problem. It is crucial to monitor the reaction progress and optimize the reaction time and temperature to minimize the formation of these impurities.

Q3: I am struggling to purify my polymethoxyflavylium salt. What are the recommended purification techniques?

A3: Purification of flavylium salts can be challenging due to their ionic nature and potential instability. The most common method is precipitation or crystallization from the reaction mixture by the addition of a non-polar solvent, such as diethyl ether, to the acidic solution.[3] Washing the precipitate with appropriate solvents can further remove impurities. For more challenging purifications, column chromatography on silica gel can be employed, although care must be taken to choose an appropriate eluent system to avoid product degradation on the stationary phase.

Q4: My polymethoxyflavylium salt appears to be unstable and loses its color in neutral or basic solutions. Why does this happen?

A4: The vibrant color of flavylium salts is attributed to the flavylium cation (AH+), which is the predominant species only at very low pH values (typically pH < 2).[3][4] As the pH increases, the flavylium cation undergoes structural transformations, leading to the formation of colorless species such as the hemiketal (B) and chalcones (Cc and Ct).[3][4] This pH-dependent equilibrium is a characteristic feature of flavylium chemistry and is a critical consideration for their handling and application.

Troubleshooting Guide

This section provides a more detailed breakdown of specific problems you might encounter during the synthesis of polymethoxyflavylium salts, along with recommended solutions and the scientific rationale behind them.

| Problem | Potential Cause(s) | Recommended Solution(s) | Scientific Rationale |

| Low Reaction Yield | Incomplete reaction; Side reactions dominating; Suboptimal stoichiometry of reactants; Inefficient acid catalyst. | - Optimize reaction time and temperature: Monitor the reaction by TLC or LC-MS to determine the optimal endpoint. - Adjust reactant ratios: Experiment with slight excesses of one reactant. - Screen different acid catalysts: Strong acids like HCl gas or trifluoroacetic acid are commonly used. The choice of acid can influence the reaction rate and yield.[4] | The formation of the flavylium salt is a kinetically controlled process. Optimizing reaction parameters ensures that the desired product is formed at a faster rate than side products. The stoichiometry of the reactants is crucial for driving the reaction to completion. The strength and nature of the acid catalyst affect the rate of the condensation reaction. |

| Formation of a Tar-Like Residue | Polymerization of starting materials or product; Degradation under harsh acidic conditions. | - Lower the reaction temperature: While this may increase the reaction time, it can significantly reduce the formation of polymeric byproducts. - Use a milder acid catalyst or a lower concentration of the acid. - Ensure anhydrous conditions: The presence of water can promote side reactions. | High temperatures and strong acids can promote undesired polymerization and degradation pathways. Milder conditions can favor the desired condensation reaction. Water can participate in side reactions, leading to the formation of unwanted byproducts. |

| Difficulty in Precipitating the Product | The product is too soluble in the reaction solvent; Insufficient amount of anti-solvent added. | - Concentrate the reaction mixture: Removing some of the solvent will increase the concentration of the product, facilitating precipitation. - Use a larger volume of a non-polar anti-solvent: Diethyl ether is a common choice. Adding it slowly with vigorous stirring can induce precipitation. - Cool the mixture: Lowering the temperature will decrease the solubility of the salt. | The principle of precipitation relies on decreasing the solubility of the product in the solvent system. By increasing the concentration of the product and adding an anti-solvent in which the product is insoluble, precipitation can be effectively induced. |

| Product is Contaminated with Starting Materials | Incomplete reaction; Inefficient purification. | - Optimize reaction conditions to drive the reaction to completion. - Thoroughly wash the precipitate: Use a solvent in which the starting materials are soluble but the product is not. - Recrystallize the product: Dissolve the crude product in a minimal amount of a suitable hot solvent and allow it to cool slowly to form purer crystals. | Effective purification is essential to remove unreacted starting materials. Washing and recrystallization are standard techniques to improve the purity of a solid product based on differences in solubility. |

| Inconsistent Color of the Final Product | Presence of impurities; Residual acid affecting the pH; Incomplete drying leading to hydration. | - Improve purification methods to remove colored impurities. - Ensure the product is thoroughly washed to remove any residual acid. - Dry the product under vacuum: This will remove any residual solvent and water, which can affect the color and stability of the flavylium salt.[3] | The color of flavylium salts is highly sensitive to their chemical environment. Impurities can alter the perceived color, and the presence of acid or water can shift the equilibrium between the colored flavylium cation and its colorless forms. |

Experimental Protocols

Protocol 1: General Synthesis of a Polymethoxyflavylium Salt via Acid-Catalyzed Condensation

This protocol outlines a general procedure for the synthesis of a polymethoxyflavylium salt from a substituted 2-hydroxybenzaldehyde and a substituted acetophenone.

Materials:

-

Substituted 2-hydroxybenzaldehyde (1.0 eq)

-

Substituted acetophenone (1.0 - 1.2 eq)

-

Anhydrous solvent (e.g., ethyl acetate, methanol, or a mixture)[3]

-

Strong acid catalyst (e.g., dry HCl gas, trifluoroacetic acid)

-

Anhydrous diethyl ether

Procedure:

-

Dissolve the substituted 2-hydroxybenzaldehyde and the substituted acetophenone in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the mixture in an ice bath.

-

Slowly bubble dry HCl gas through the solution or add the liquid acid catalyst dropwise with continuous stirring. The reaction mixture will typically change color.

-

Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, precipitate the flavylium salt by adding anhydrous diethyl ether to the reaction mixture with vigorous stirring.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold diethyl ether to remove any unreacted starting materials and soluble impurities.

-

Dry the purified polymethoxyflavylium salt under vacuum.

Visualizing the Synthesis and Challenges

Diagram 1: General Workflow for Polymethoxyflavylium Salt Synthesis

Caption: A typical workflow for the synthesis of polymethoxyflavylium salts.

Diagram 2: Key Challenges in Polymethoxyflavylium Salt Synthesis

Caption: Common challenges encountered during the synthesis of polymethoxyflavylium salts.

References

-

Natural and Synthetic Flavylium Derivatives: Isolation/Synthesis, Characterization and Application. MDPI. [Link]

-

High-yield anthocyanin biosynthesis in engineered Escherichia coli. PubMed. [Link]

-

Natural and Synthetic Flavylium-Based Dyes: The Chemistry Behind the Color. ACS Publications. [Link]

-

Biosynthesis of Anthocyanins and their Applications as Food Additives. Journal of Academia and Industrial Research (JAIR). [Link]

-

Optimized Synthesis and Antioxidant Activity of Anthocyanins Delphinidin-3-O-glucoside and Petunidin-3-O-glucoside. ACS Publications. [Link]

-

Breeding Rice to Increase Anthocyanin Yield Per Area through Small, Black Grain Size and Three Grains per Spikelet. MDPI. [Link]

-

The Use of Flavylium Salts as Dynamic Inhibitor Moieties for Human Cb5R. PMC. [Link]

-

Functionalization of 7-Hydroxy-pyranoflavylium: Synthesis of New Dyes with Extended Chromatic Stability. PMC. [Link]

-

Structure of the flavylium cation, five natural and six (1–6) synthetic anthocyanidins. ResearchGate. [Link]

-

Responses of yield formation and anthocyanin biosynthesis of red rice to salt stress. Research Square. [Link]

-

Concentration-Dependent Association of Flavylium Chloride with Differential Hydroxy Moieties in Ethanol. MDPI. [Link]

-

Recent Progress in the Chemistry of Flavylium Salts. ScienceDirect. [Link]

-

Synthesis and theoretical investigation of some new 4-substituted flavylium salts. Semantic Scholar. [Link]

-

4-Carboxyflavylium Salts: Stable Red Dyes?. CORE. [Link]

-

The Chemical Reactivity of Anthocyanins and Its Consequences in Food Science and Nutrition. PMC. [Link]

-

Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. PMC. [Link]

-

2′-Hydroxyflavylium: introducing flavanones into the flavylium network of chemical reactions. ResearchGate. [Link]

-

Electrochemical oxidation of the synthetic anthocyanin analogue 4-methyl-7,8-dihydroxyflavylium salt. ResearchGate. [Link]

-

(PDF) Synthesis of 4',5,7-trihydroxyflavanone and 3',4',5,7-tetrahydroxyflavanone and antioxidant activity. ResearchGate. [Link]

-

Synthesis of 5,7,4'-trihydroxy-6-C- prenylflavone. Indian Journal of Chemistry. [Link]

-

Why do flavylium salts show so various colors in solution?. ResearchGate. [Link]

-

Synthesis of 4',5-dihydroxy-3,3',7-trimethoxyflavone. PrepChem.com. [Link]

-

Continuous flow synthesis of pyridinium salts accelerated by multi-objective Bayesian optimization with active learning. PMC. [Link]

-

Inline purification in continuous flow synthesis – opportunities and challenges. The Beilstein Journal of Organic Chemistry. [Link]

-

Structural changes of flavylium salts. II. Polargographic and spectrometric investigation of 4'-Hydroxyflavylium perchlorate. Semantic Scholar. [Link]

-

Preface: Engineering of pharmaceutical cocrystals, salts and polymorphs: Advances and Challenges. PubMed. [Link]

-

Continuous flow synthesis of pyridinium salts accelerated by multi-objective Bayesian optimization with active learning. ResearchGate. [Link]

-

Continuous flow synthesis of pyridinium salts accelerated by multi-objective Bayesian optimization with active learning. PubMed. [Link]

-

Special Issue : New Challenges of Photochemistry in Organic Synthesis. MDPI. [Link]

Sources

Technical Support Center: Purification of 3,4'-Dihydroxy-5,6,7-trimethoxyflavylium by HPLC

Welcome to the technical support resource for the high-performance liquid chromatography (HPLC) purification of 3,4'-Dihydroxy-5,6,7-trimethoxyflavylium. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the nuances of isolating this specific flavylium salt. Our focus is on explaining the causality behind experimental choices to ensure robust, reproducible, and efficient purification outcomes.

Introduction: The Challenge of Purifying Flavylium Salts

3,4'-Dihydroxy-5,6,7-trimethoxyflavylium belongs to the anthocyanin class of compounds, which are notoriously sensitive to changes in pH.[1] The core challenge in their purification lies in maintaining the structural integrity of the molecule. The target molecule exists as the stable, red-colored flavylium cation only under highly acidic conditions (typically pH < 2.0).[1][2] As the pH increases, it undergoes structural transformations to colorless or bluish species, complicating separation and analysis. This guide provides the necessary framework to control these variables for successful purification.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for the successful HPLC purification of 3,4'-Dihydroxy-5,6,7-trimethoxyflavylium? A1: Maintaining a low pH in both the sample solvent and the mobile phase is paramount. The flavylium cation is the stable form of the molecule at a pH below 2.0.[1][2] Operating in this acidic environment suppresses the formation of other structural forms, ensuring that you are separating a single species, which leads to sharp, symmetrical peaks and reproducible retention times.

Q2: What type of HPLC column is recommended? A2: A reversed-phase C18 (octadecyl-silica) column is the industry standard and is highly effective for separating flavonoids and their derivatives.[3] Its nonpolar nature is ideal for retaining the moderately polar flavylium salt. For best results, especially to minimize peak tailing, using a modern, end-capped C18 column is advisable to reduce interactions with residual silanol groups on the silica support.[3]

Q3: Which organic solvents and acid modifiers should I use for the mobile phase? A3: Acetonitrile and methanol are the most common organic solvents used. Acetonitrile often provides better separation efficiency and lower backpressure, leading to sharper peaks.[4] A small amount of an acid modifier is essential. Formic acid (0.1-1%) is a popular choice as it is effective at maintaining low pH and is volatile, making it compatible with mass spectrometry (MS) if further characterization is needed.[5][6] Trifluoroacetic acid (TFA) at 0.1% is also highly effective but can cause ion suppression in MS.

Q4: What wavelength should be used for UV-Vis detection? A4: Flavylium cations exhibit a strong absorbance maximum in the visible range, typically around 510-530 nm.[1][2] Setting your Diode Array Detector (DAD) or UV-Vis detector to approximately 520 nm will provide high sensitivity for your target compound and offer excellent selectivity, as many common impurities do not absorb at this wavelength.[1]

Q5: How should I prepare my crude sample for injection? A5: The sample should be dissolved in a solvent that mimics the initial mobile phase conditions to ensure good peak shape. A solution of methanol or acetonitrile in water containing the same concentration of acid (e.g., 0.1% formic acid) as your mobile phase A is ideal.[7] The sample must be filtered through a 0.45 µm or 0.22 µm syringe filter before injection to remove particulates that could clog the column or system.[8][9]

Experimental Workflow for Purification

The following diagram illustrates the general workflow for the purification of 3,4'-Dihydroxy-5,6,7-trimethoxyflavylium.

Caption: HPLC purification workflow from sample preparation to final product.

Detailed HPLC Protocol

This protocol provides a robust starting point for method development. Optimization may be required based on the specific impurity profile of your sample.

| Parameter | Recommended Setting | Rationale |

| HPLC System | Preparative or Semi-Preparative HPLC | Capable of handling larger injection volumes and flow rates for purification. |

| Column | Reversed-Phase C18, 250 x 10 mm, 5 µm | A common dimension for semi-preparative work, balancing resolution and capacity. |

| Mobile Phase A | Water with 0.1% Formic Acid | Acid maintains the stability of the flavylium cation.[1][2] |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile often provides superior resolution for flavonoids.[4] |

| Flow Rate | 4.0 mL/min | Typical for a 10 mm i.d. column. Adjust as needed based on backpressure. |

| Column Temp. | 35 - 40 °C | Elevated temperature can improve peak efficiency and reduce viscosity.[5][10] |

| Injection Volume | 100 - 500 µL | Dependent on sample concentration and column capacity. |

| Detector | DAD/UV-Vis | Set to 520 nm for primary detection and scan 200-600 nm for peak purity analysis. |

Gradient Elution Program:

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90% | 10% |

| 5.0 | 90% | 10% |

| 25.0 | 60% | 40% |

| 30.0 | 10% | 90% |

| 35.0 | 10% | 90% |

| 36.0 | 90% | 10% |

| 45.0 | 90% | 10% |

Step-by-Step Methodology:

-

System Preparation: Flush the HPLC system thoroughly with the mobile phase. Equilibrate the column with the initial conditions (90% A, 10% B) for at least 10-15 column volumes or until a stable baseline is achieved.

-

Sample Preparation: Accurately weigh and dissolve the crude material in a suitable volume of 90:10 Water:Acetonitrile with 0.1% Formic Acid. Filter the solution through a 0.45 µm PTFE syringe filter.[11]

-

Injection and Separation: Inject the prepared sample onto the equilibrated column and begin the gradient program.

-

Fraction Collection: Monitor the chromatogram at 520 nm. Collect the eluent corresponding to the main peak of interest in a clean collection vessel.

-

Purity Verification: Analyze a small aliquot of the collected fraction using an analytical scale HPLC method to confirm purity.

-

Solvent Removal: Combine pure fractions and remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) to obtain the purified compound.

Troubleshooting Guide

This section addresses common issues encountered during the HPLC purification of flavonoids in a question-and-answer format.

Caption: Decision tree for troubleshooting common HPLC issues.

Issue 1: Severe Peak Tailing

-

Question: My main peak for 3,4'-Dihydroxy-5,6,7-trimethoxyflavylium shows significant tailing. What is the cause and how can I fix it?

-

Answer: Peak tailing is a common issue when analyzing flavonoids and is often caused by secondary interactions between the compound's polar hydroxyl groups and active sites on the HPLC column.[3]

-

Cause A: Secondary Silanol Interactions: Residual, un-capped silanol groups (Si-OH) on the silica backbone of the C18 column can interact ionically with your compound.

-

Cause B: Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[3]

-

Solution: Reduce the concentration of your sample or decrease the injection volume. Perform a loading study by injecting progressively smaller amounts until a symmetrical peak is achieved.

-

-

Cause C: Column Contamination: Accumulation of strongly retained impurities can create active sites that cause tailing.

-